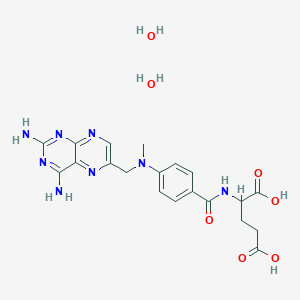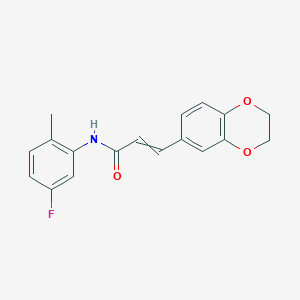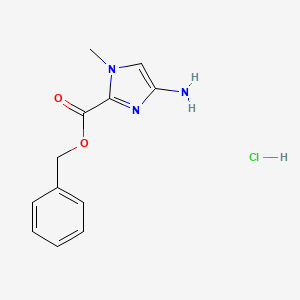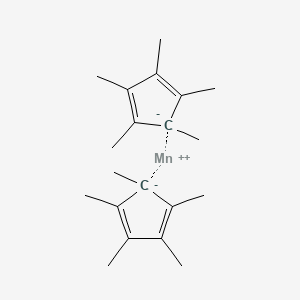
Dihydrate methotrexate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrate methotrexate, commonly known as methotrexate, is a chemotherapy agent and immune-system suppressant. It is primarily used to treat various types of cancer, autoimmune diseases, and ectopic pregnancies. Methotrexate works by inhibiting the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and cell replication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methotrexate is synthesized through a multi-step process that involves the condensation of 4-amino-10-methylpteroylglutamic acid with other chemical intermediates. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the compound .
Industrial Production Methods
Industrial production of methotrexate involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes the use of various solvents and reagents to achieve the desired purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methotrexate undergoes several types of chemical reactions, including:
Oxidation: Methotrexate can be oxidized to form 7-hydroxymethotrexate.
Reduction: It can be reduced under specific conditions to yield different metabolites.
Substitution: Methotrexate can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include 7-hydroxymethotrexate, methotrexate polyglutamates, and other metabolites that are crucial for its pharmacological activity .
Applications De Recherche Scientifique
Methotrexate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying enzyme inhibition and drug interactions.
Biology: Employed in cell culture studies to investigate cell proliferation and apoptosis.
Mécanisme D'action
Methotrexate exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of tetrahydrofolate. This inhibition leads to a decrease in the synthesis of purines and pyrimidines, thereby preventing DNA replication and cell division. Methotrexate also affects other molecular targets and pathways, including the inhibition of T cell activation and suppression of intercellular adhesion molecule expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminopterin: An older antifolate drug that has been largely replaced by methotrexate due to its higher stability and efficacy.
Pemetrexed: Another antifolate used in cancer treatment, particularly for mesothelioma and non-small cell lung cancer.
Raltitrexed: Used in the treatment of colorectal cancer and works similarly by inhibiting thymidylate synthase.
Uniqueness of Methotrexate
Methotrexate is unique due to its broad spectrum of applications, ranging from cancer treatment to autoimmune disease management. Its ability to inhibit multiple pathways and its relatively well-understood pharmacokinetics make it a versatile and widely used compound in both clinical and research settings .
Propriétés
Formule moléculaire |
C20H26N8O7 |
|---|---|
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;dihydrate |
InChI |
InChI=1S/C20H22N8O5.2H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);2*1H2 |
Clé InChI |
TXQDMGIRZSHAQM-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12508672.png)



![2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan](/img/structure/B12508719.png)
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12508727.png)
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl(4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12508731.png)
![4-Bromo-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12508740.png)
![17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;2,3-dihydroxybutanedioic acid](/img/structure/B12508743.png)


![(5E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B12508752.png)


